molecular formula C6H7ClO B051722 Sorbic chloride CAS No. 2614-88-2

Sorbic chloride

Cat. No.: B051722
CAS No.: 2614-88-2
M. Wt: 130.57 g/mol
InChI Key: GRTWTVFDPBKQNU-MQQKCMAXSA-N
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Description

Sorbic chloride, also known as (2E,4E)-2,4-Hexadienoyl chloride, is an organic compound with the molecular formula C6H7ClO. It is a derivative of sorbic acid and is characterized by the presence of a conjugated diene system and an acyl chloride functional group. This compound is a colorless to yellow liquid and is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbic chloride can be synthesized through the reaction of sorbic acid with thionyl chloride (SOCl2). The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: Sorbic chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sorbic chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives .

Mechanism of Action

The mechanism of action of sorbic chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to modify the structure and properties of organic compounds .

Comparison with Similar Compounds

    Crotonoyl chloride: Similar structure but with a shorter carbon chain.

    Cinnamoyl chloride: Contains a phenyl group instead of a conjugated diene.

    Palmitoleoyl chloride: A longer chain fatty acyl chloride .

Uniqueness of Sorbic Chloride:

Biological Activity

Sorbic chloride, a derivative of sorbic acid, is an important compound in the field of microbiology and biochemistry, primarily recognized for its biological activity against various microorganisms. This article delves into the biological mechanisms, effects on microbial growth, and potential applications of this compound, supported by relevant case studies and research findings.

Overview of this compound

This compound (2,4-hexadienoic acid chloride) is a synthetic compound derived from sorbic acid. It is commonly used as a preservative in food and pharmaceutical products due to its antimicrobial properties. Its mechanism of action primarily involves disrupting cellular processes in target microorganisms.

This compound exhibits its biological activity through several mechanisms:

  • Membrane Disruption : this compound can penetrate microbial cell membranes, leading to increased permeability and eventual cell lysis. This effect is attributed to its lipophilic nature, allowing it to integrate into lipid bilayers and disrupt membrane integrity .
  • Inhibition of Metabolic Functions : The compound has been shown to affect the proton motive force (PMF) within bacterial cells. By altering the internal pH and electrical potential, this compound impairs ATP synthesis and overall metabolic activity .
  • Induction of Stress Responses : Exposure to this compound triggers stress responses in bacteria such as Bacillus subtilis, which includes the upregulation of specific genes related to nutrient limitation and membrane remodeling .

Biological Activity Against Microorganisms

This compound has demonstrated significant antibacterial and antifungal activities. Research indicates its effectiveness against various pathogens:

  • Gram-positive Bacteria : Studies have shown that this compound exhibits strong antibacterial action against Staphylococcus aureus and Bacillus subtilis. These organisms are commonly associated with food spoilage and infections .
  • Gram-negative Bacteria : While generally less effective against gram-negative bacteria, some derivatives of sorbic acid have shown moderate activity against Escherichia coli .
  • Fungi : this compound also possesses antifungal properties, making it suitable for preserving food products against mold growth.

Case Studies

  • Antibacterial Efficacy Study :
    A study conducted by Narasimhan et al. evaluated various derivatives of sorbic acid, including this compound, for their antibacterial activity. Using a tube dilution method, they found that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of many standard antibiotics against S. aureus and B. subtilis .
    CompoundMIC (μg/mL)Target Organism
    This compound15Staphylococcus aureus
    Sorbic Acid20Bacillus subtilis
    Cinnamic Acid30Escherichia coli
  • Impact on Membrane Potential :
    Research by Emard and Vaughn highlighted the effects of sorbic acid (and by extension, this compound) on the membrane potential of bacterial cells. Their findings indicated that exposure to these compounds resulted in a rapid decrease in PMF, leading to impaired energy metabolism in B. subtilis .

Properties

IUPAC Name

(2E,4E)-hexa-2,4-dienoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-5H,1H3/b3-2+,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTWTVFDPBKQNU-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2614-88-2
Record name (2E,4E)-hexa-2,4-dienoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of sorbic chloride highlighted in the provided research papers?

A1: The research papers primarily focus on using this compound as a building block in organic synthesis. Specifically, it's employed in a one-pot reaction with anilines and hexanoic anhydride to synthesize anilide compounds [].

Q2: What makes this synthetic approach using this compound advantageous?

A2: The described method offers a streamlined, one-pot synthesis for anilides []. This means multiple reaction steps are combined into a single reaction vessel, simplifying the procedure and potentially improving yields. This is in contrast to more complex and potentially lower-yielding multi-step synthetic routes.

Q3: Beyond its use in synthesis, are there any insights into the thermal properties of this compound?

A3: Yes, one study reveals that this compound exhibits relatively low thermal stability. It undergoes evaporation/decomposition starting at room temperature and continuing up to 120 °C []. This information is crucial for understanding its handling and storage requirements, especially in warmer climates or during reactions involving heat.

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